(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone
Description
Structural Nomenclature and Classification
The systematic nomenclature of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone reveals its complex structural composition through several key components that define its molecular architecture. The compound belongs to the benzophenone class, characterized by a central carbonyl group connecting two aromatic rings, with the International Union of Pure and Applied Chemistry name reflecting the precise substitution pattern and stereochemical arrangements. The spirocyclic moiety, designated as 1,4-dioxa-8-azaspiro[4.5]decan-8-yl, represents a bicyclic system where two rings share a single carbon atom, creating a three-dimensional scaffold that significantly influences the molecule's conformational properties and biological activity profile.
The molecular formula for this compound can be derived from similar structures found in the chemical literature, with related compounds such as 2,6-dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone showing a molecular formula of C23H27NO3 and molecular weight of 365.5 grams per mole. The structural classification places this molecule within the broader category of substituted benzophenones, specifically those bearing spirocyclic substituents and methylated aromatic rings. The presence of the 2,6-dimethylphenyl group provides steric hindrance that influences both chemical reactivity and conformational preferences, while the spirocyclic azaheterocycle introduces additional complexity through its nitrogen and oxygen heteroatoms.
The compound's classification extends beyond simple benzophenone derivatives to encompass spirocyclic compounds, which have gained recognition as privileged structures in medicinal chemistry due to their ability to access three-dimensional chemical space more effectively than traditional planar aromatic systems. The azaspiro[4.5]decane core represents a specific subset of spirocyclic architectures that have shown particular promise in pharmaceutical applications, as evidenced by the numerous approved drugs containing similar structural motifs such as spirapril and irbesartan. The 1,4-dioxane ring fusion adds another layer of structural complexity, creating a polycyclic system with multiple conformational states and potential binding modes for biological targets.
Historical Development of Spirocyclic Benzophenone Derivatives
The historical development of spirocyclic benzophenone derivatives traces back to the mid-twentieth century when researchers first recognized the potential of spirocyclic frameworks in medicinal chemistry. The foundation for modern spirocyclic drug design was established in the 1950s with the development of spironolactone, a mineralocorticoid receptor antagonist that demonstrated the therapeutic value of spirocyclic architectures. This pioneering work established the principle that spirocyclic compounds could access unique three-dimensional chemical space, leading to enhanced selectivity and potency compared to their planar counterparts.
The evolution of spirocyclic benzophenone derivatives gained momentum throughout the subsequent decades, with significant advances occurring during the 1990s and 2000s. The period from 2008 to 2010 marked a particularly important phase in spirocyclic compound development, coinciding with landmark publications that highlighted the advantages of three-dimensional molecular architectures in drug discovery. During this time, pharmaceutical companies began systematically exploring spirocyclic scaffolds as alternatives to traditional flat aromatic systems, recognizing their potential to overcome common challenges in drug development such as selectivity, metabolic stability, and blood-brain barrier penetration.
The specific development of azaspiro[4.5]decane-containing benzophenones represents a more recent advancement in this field, building upon decades of research into spirocyclic chemistry and benzophenone pharmacology. Benzophenone derivatives have been known since 1874, when Carl Graebe first described working with benzophenone at the University of Königsberg. The compound benzophenone itself, with formula (C6H5)2CO, serves as the parent structure for numerous derivatives and has found applications ranging from ultraviolet light protection to photoinitiator systems. The integration of spirocyclic moieties with benzophenone cores represents a sophisticated evolution of this classical scaffold, combining the photochemical properties of benzophenones with the three-dimensional complexity of spirocyclic systems.
The synthetic methodologies for constructing spirocyclic benzophenone derivatives have evolved significantly over the past two decades, with modern approaches utilizing advanced catalytic systems and novel reaction mechanisms. Recent developments in spirocyclic synthesis have focused on creating practical and scalable routes to these complex structures, addressing the medicinal chemistry requirement for diverse building blocks that can access new areas of chemical space. The development of efficient protocols for spirocyclic construction has been driven by the recognition that available building block diversity is a key element influencing the efficiency of synthesizing target compounds in contemporary pharmaceutical research programs.
Position within Organic Chemistry Framework
The position of this compound within the broader organic chemistry framework reflects its role as a sophisticated example of heterocyclic chemistry and three-dimensional molecular design. This compound exemplifies the modern approach to molecular architecture that prioritizes three-dimensional complexity over traditional flat aromatic systems, representing a paradigm shift in how chemists approach structure-activity relationships and molecular recognition. The molecule incorporates multiple fundamental concepts from organic chemistry, including aromaticity, carbonyl chemistry, spirocyclic systems, and heteroatom incorporation, making it an excellent representative of advanced synthetic organic chemistry.
From a mechanistic perspective, the compound's structure showcases several important principles of organic chemistry, particularly in the realm of conformational analysis and stereochemistry. The spirocyclic junction creates a rigid three-dimensional framework that constrains the overall molecular geometry, while the flexible methylene linker connecting the spirocycle to the benzophenone core allows for dynamic conformational changes. This combination of rigid and flexible elements is characteristic of modern drug design principles, where conformational restriction is used to enhance selectivity while maintaining sufficient flexibility for optimal target binding.
The compound's position within heterocyclic chemistry is particularly significant, as it incorporates both nitrogen and oxygen heteroatoms within its spirocyclic framework. The azaspiro[4.5]decane core represents an important class of nitrogen heterocycles that have found extensive application in medicinal chemistry due to their ability to mimic natural product architectures while providing improved pharmacological properties. The 1,4-dioxane ring fusion adds additional complexity and provides opportunities for hydrogen bonding interactions, enhancing the molecule's potential for biological activity.
The benzophenone component places this compound within the broader category of carbonyl-containing aromatic systems, which have been extensively studied for their photochemical properties and biological activities. The substitution pattern on both aromatic rings reflects modern understanding of structure-activity relationships, with the 2,6-dimethyl substitution providing steric hindrance that can influence both metabolic stability and receptor selectivity. This combination of classical benzophenone chemistry with modern spirocyclic design represents the evolution of organic chemistry toward increasingly sophisticated molecular architectures.
Related Azaspirocyclic Benzophenone Analogs
The family of related azaspirocyclic benzophenone analogs encompasses a diverse array of structurally similar compounds that share the common feature of spirocyclic azaheterocycles linked to benzophenone cores. These analogs provide valuable insight into structure-activity relationships and demonstrate the versatility of the azaspiro[4.5]decane scaffold in medicinal chemistry applications. The systematic variation of substituents on both the spirocyclic moiety and the benzophenone core has yielded compounds with diverse biological profiles and physicochemical properties.
A prominent analog within this series is 3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone, which shares the identical spirocyclic core but features a methoxy substituent in place of the dimethyl substitution pattern. This compound, with molecular formula C22H25NO4 and molecular weight 367.4 grams per mole, demonstrates how subtle structural modifications can significantly impact molecular properties. The replacement of the 2,6-dimethyl groups with a single methoxy substituent alters both the steric environment and electronic properties of the benzophenone core, potentially affecting biological activity and pharmacokinetic parameters.
Another significant analog is 2,6-dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, which maintains the 2,6-dimethyl substitution pattern but positions the spirocyclic substituent at the para position of the alternate aromatic ring. This positional isomer, with molecular formula C23H27NO3 and molecular weight 365.5 grams per mole, illustrates the importance of substitution patterns in determining molecular properties and biological activities. The repositioning of the spirocyclic moiety from the ortho to the para position significantly alters the spatial arrangement of functional groups and may impact receptor binding and selectivity profiles.
The series also includes compounds with alternative substitution patterns, such as 3,4-dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone and 3,5-dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, both sharing the molecular formula C23H27NO3 and molecular weight 365.5 grams per mole. These constitutional isomers demonstrate the systematic exploration of methylation patterns on the benzophenone core, providing valuable structure-activity relationship data for medicinal chemists. The variation in methyl group positioning from 2,6- to 3,4- or 3,5- positions creates different steric and electronic environments that can dramatically influence biological activity and selectivity profiles.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone | C22H25NO4 | 367.4 | Methoxy substitution |
| 2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | C23H27NO3 | 365.5 | Para-positioned spirocycle |
| 3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | C23H27NO3 | 365.5 | 3,4-Dimethyl pattern |
| 3,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | C23H27NO3 | 365.5 | 3,5-Dimethyl pattern |
The exploration of halogenated analogs has also contributed to the understanding of this compound class, with derivatives such as (2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone providing insight into the effects of electron-withdrawing substituents. These halogenated variants demonstrate how modification of the electronic properties of the benzophenone core can influence both chemical reactivity and biological activity, expanding the scope of structure-activity relationships within this series. The systematic study of these analogs has provided valuable information for medicinal chemists seeking to optimize the properties of azaspirocyclic benzophenone derivatives for specific therapeutic applications.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-5-7-18(2)21(17)22(25)20-9-4-3-8-19(20)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNXKMLRVQPNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643766 | |
| Record name | (2,6-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-12-2 | |
| Record name | Methanone, (2,6-dimethylphenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic moiety and multiple aromatic rings. The presence of the 1,4-dioxa and azaspiro groups suggests potential interactions with biological targets that could lead to pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO3 |
| Molecular Weight | 351.44 g/mol |
| CAS Number | 898755-72-1 |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
Research into compounds with similar structural motifs indicates that they may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing spirocyclic structures have been noted for their antimicrobial properties. The unique structural features may enhance their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways.
- Anticancer Properties : Some derivatives of phenyl ketones have shown promise in cancer research, potentially acting through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of related compounds demonstrated that spirocyclic derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
In vitro studies have indicated that similar phenyl ketone derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported that a compound with a similar structure exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting significant cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by the spatial arrangement of its functional groups. Variations in substituents on the aromatic rings can lead to changes in binding affinity to biological targets .
Comparison with Similar Compounds
Key Differences :
- The 1,4-dioxa group introduces polarity, contrasting with the lipophilic piperazine or chlorophenyl groups in analogs .
- Spectral Data : NMR analysis (e.g., $^1$H and $^{13}$C shifts) would differentiate the target compound’s spiro-dioxa-aza system from analogs with diazaspiro or piperazine motifs. For instance, the 2,6-dimethylphenyl ketone would exhibit distinct aromatic proton signals (~6.8–7.2 ppm) and carbonyl carbon resonances (~195–205 ppm) .
Pharmacological Implications
Compounds with spiro[4.5]decane cores often exhibit CNS activity. For example, piperazine-containing analogs (e.g., Compound 14) show affinity for serotonin (5-HT${1A}$) and dopamine D$2$ receptors due to their nitrogen-rich scaffolds . In contrast, the target compound’s dioxa-aza system may favor different targets, such as ion channels or enzymes requiring polar interactions. However, specific bioactivity data for the target compound remain unverified in the provided evidence.
Analytical Characterization Methods
- NMR Spectroscopy : Critical for elucidating the spirocyclic structure. The target compound’s $^1$H-NMR would reveal split signals for the spiro methylene groups (~3.5–4.5 ppm) and distinct peaks for the 2,6-dimethylphenyl moiety .
- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) could resolve the stereochemistry of the spiro junction, as demonstrated in small-molecule crystallography .
- UV/IR Spectroscopy : The ketone group would absorb near 1700 cm$^{-1}$ (IR), while conjugated aryl systems show $\lambda_{\text{max}}$ ~250–280 nm (UV) .
Preparation Methods
Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The spirocyclic amine core is generally synthesized via cyclization reactions involving amino alcohol precursors and dihaloalkanes or via ring-closing strategies employing nucleophilic substitution.
Typical approach: Starting from a suitable amino diol, the formation of the 1,4-dioxa ring system is achieved by intramolecular cyclization, often under basic conditions to promote nucleophilic attack on a halogenated alkyl intermediate. This yields the azaspiro ring system with high stereochemical control.
Reaction conditions: Mild heating with bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) facilitates cyclization.
Preparation of the Benzophenone Intermediate
The benzophenone moiety, specifically the (2,6-dimethylphenyl)methanone fragment, is typically prepared via Friedel-Crafts acylation.
Friedel-Crafts acylation: 2,6-dimethylbenzene (xylenes) reacts with benzoyl chloride or an equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the ketone.
Purification: The crude benzophenone is purified by recrystallization or column chromatography.
Coupling of the Spirocyclic Amine to the Benzophenone
The key step involves linking the spirocyclic amine to the phenyl ring bearing the benzophenone group via a methylene bridge.
Method: This is commonly achieved by nucleophilic substitution or reductive amination strategies.
Example route: The benzophenone derivative bearing a suitable leaving group (e.g., bromomethyl substituent on the phenyl ring) is reacted with the spirocyclic amine under nucleophilic substitution conditions.
Reaction conditions: The reaction is performed in polar solvents such as acetonitrile or DMF, often with a base like triethylamine to scavenge acid byproducts, at temperatures ranging from ambient to reflux.
Alternative: Reductive amination using formaldehyde and the spirocyclic amine with the benzophenone aldehyde precursor can also be employed.
Representative Synthetic Route Summary
| Step | Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Amino diol + dihaloalkane | Base (K2CO3), DMF, mild heat | Formation of 1,4-dioxa-8-azaspiro[4.5]decane |
| 2 | Friedel-Crafts Acylation | 2,6-dimethylbenzene + benzoyl chloride | AlCl3, CH2Cl2, 0-5 °C | 2,6-dimethylbenzophenone |
| 3 | Nucleophilic substitution | Benzophenone derivative (bromomethyl phenyl) + spirocyclic amine | Base (Et3N), DMF, reflux | Final compound: (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone |
Analytical and Research Data Supporting the Preparation
Purity and Identity: The final compound typically shows purity >98% confirmed by HPLC and NMR spectroscopy (¹H, ¹³C).
-
- ¹H NMR: Signals corresponding to aromatic protons, methylene bridge, and spirocyclic ring protons are distinct and consistent with the proposed structure.
- ¹³C NMR: Carbonyl carbon appears near 195-200 ppm, aromatic carbons between 120-140 ppm, and spirocyclic carbons in aliphatic region.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 365.47 g/mol (C23H27NO3).
Computational Chemistry: LogP ~3.87 and TPSA ~38.77 indicate moderate lipophilicity and polar surface area, relevant for biological activity and solubility considerations.
Q & A
Basic: What are the key synthetic routes for synthesizing (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Spirocyclic ring formation : Reacting 1,4-dioxa-8-azaspiro[4.5]decane derivatives with halogenated intermediates (e.g., bromomethyl or chloromethyl phenyl ketones) under basic conditions .
- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl groups (e.g., 2,6-dimethylphenyl) to the spirocyclic core .
- Optimization : Adjusting solvent polarity (e.g., THF or DMF) and catalysts (e.g., Pd(PPh₃)₄) to improve yields .
Key Characterization : Post-synthesis validation via IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and NMR (sp³ hybridized carbons in the spirocyclic ring at δ 50-70 ppm in ¹³C NMR) .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer:
A combination of analytical techniques is used:
- Elemental analysis : Validate empirical formula (e.g., C₂₄H₂₇NO₃) .
- Spectroscopy :
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 378.18) .
Advanced: What strategies address low yields during spirocyclic ring formation?
Methodological Answer:
Common challenges include steric hindrance and ring strain. Solutions involve:
- Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- Temperature control : Slow addition of reactants at 0–5°C to minimize side reactions .
- Protecting groups : Temporarily masking reactive amines (e.g., with Boc groups) to direct regioselectivity .
Case Study : A 2023 study achieved 85% yield by replacing traditional bases with DBU (1,8-diazabicycloundec-7-ene) to reduce epimerization .
Advanced: How can researchers evaluate the environmental stability and degradation pathways of this compound?
Methodological Answer:
Adopt a tiered approach:
Abiotic degradation :
- Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; monitor via HPLC for breakdown products (e.g., carboxylic acids) .
- Photolysis : Expose to UV light (254 nm) to assess photodegradation rates .
Biotic degradation :
- Use soil/water microcosms with microbial consortia; track metabolite formation via LC-MS .
Data Interpretation : Compare half-lives (t₁/₂) under varying conditions to model environmental persistence .
Advanced: What computational approaches predict structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases) .
- QSAR modeling : Train models on analogs (e.g., fluorophenyl or trifluoromethyl derivatives) to correlate substituents with bioactivity .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbonyl groups as hydrogen bond acceptors) .
Example : A 2024 study linked 3-fluorophenyl derivatives to enhanced binding affinity (Ki = 12 nM) via π-π stacking interactions .
Basic: What structural features influence the compound’s reactivity and solubility?
Methodological Answer:
- Spirocyclic core : Enhances rigidity, reducing conformational flexibility and improving metabolic stability .
- Aryl substituents : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity but reduce solubility .
- Polar groups : Methanol or hydroxyl moieties (e.g., in analogs) improve aqueous solubility via H-bonding .
Experimental Validation : LogP values (e.g., 3.2 ± 0.1) measured via shake-flask method correlate with octanol-water partitioning .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., cisplatin for cytotoxicity) .
- Dose-response curves : Calculate EC₅₀ values under consistent conditions (e.g., 48-hour incubation) .
- Meta-analysis : Pool data from analogs (e.g., 3-chlorophenyl vs. 4-methoxyphenyl derivatives) to identify trends .
Case Study : Discrepancies in IC₅₀ values (2–50 μM) for antiproliferative activity were attributed to variations in serum content (5% vs. 10% FBS) .
Advanced: What strategies optimize selectivity for target enzymes vs. off-target effects?
Methodological Answer:
- Bioisosteric replacement : Swap 2,6-dimethylphenyl with pyridyl groups to modulate steric/electronic profiles .
- Proteomic profiling : Use affinity chromatography and SILAC labeling to identify off-target binding partners .
- Crystallography : Solve co-crystal structures (e.g., with CYP3A4) to guide rational design .
Example : A 2023 study reduced off-target inhibition (from 70% to <10%) by introducing a methyl group at the ortho position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
